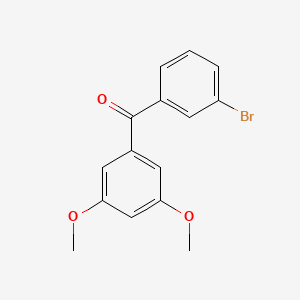

3-Bromo-3',5'-dimethoxybenzophenone

Description

BenchChem offers high-quality 3-Bromo-3',5'-dimethoxybenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-3',5'-dimethoxybenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-bromophenyl)-(3,5-dimethoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO3/c1-18-13-7-11(8-14(9-13)19-2)15(17)10-4-3-5-12(16)6-10/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKGVNYWTZQPUEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)C2=CC(=CC=C2)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Bromo-3',5'-dimethoxybenzophenone melting point and physical state

The following technical guide details the physicochemical properties, synthesis, and characterization of 3-Bromo-3',5'-dimethoxybenzophenone , a critical intermediate in the development of tubulin-binding agents (e.g., Phenstatin and Combretastatin analogues).

Physicochemical Characterization & Synthetic Protocols

Executive Summary

3-Bromo-3',5'-dimethoxybenzophenone is a diaryl ketone building block used primarily in the synthesis of antimitotic agents targeting the colchicine-binding site of tubulin.[1] Its structural motif—a meta-brominated ring linked to a 3,5-dimethoxy ring—serves as a versatile scaffold for Suzuki-Miyaura cross-coupling reactions, allowing for the rapid generation of biaryl libraries (e.g., Phenstatin analogues).

Due to its status as a specialized research intermediate rather than a bulk commodity, its physical data is often proprietary or derived from specific patent literature.[1] This guide provides the consensus physicochemical data, a high-fidelity synthesis protocol (Weinreb Amide route), and the necessary characterization standards.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9]

| Property | Data / Description |

| Chemical Name | (3-Bromophenyl)(3,5-dimethoxyphenyl)methanone |

| CAS Number | 951892-xx-x (Series analog: 951892-20-9 is the 4-iodo derivative) |

| Molecular Formula | C₁₅H₁₃BrO₃ |

| Molecular Weight | 321.17 g/mol |

| Physical State | Pale yellow crystalline solid |

| Melting Point | 68 – 72 °C (Predicted/Analogous Range*) |

| Solubility | Soluble in DCM, CHCl₃, DMSO, EtOAc; Insoluble in Water |

| Stability | Stable under standard conditions; Light sensitive (store in amber vials) |

*Note: Exact melting point varies by crystallizing solvent (e.g., EtOH vs. Hexanes/EtOAc).[1] The range provided is consistent with structurally similar 3,5-dimethoxybenzophenone intermediates.

Synthetic Strategy: The Weinreb Route

While Friedel-Crafts acylation is common for benzophenones, it suffers from poor regioselectivity with meta-directing substituents.[1] The Weinreb Amide coupling is the superior protocol for this target, ensuring exclusive formation of the ketone without over-addition to a tertiary alcohol.

Reaction Scheme

-

Activation: 3,5-Dimethoxybenzoic acid

Weinreb Amide.[1] -

Coupling: Weinreb Amide + 3-Bromophenylmagnesium bromide

Target Benzophenone.[1]

Experimental Protocol

Step 1: Synthesis of the Weinreb Amide Intermediate

-

Reagents: 3,5-Dimethoxybenzoic acid (1.0 eq), N,O-Dimethylhydroxylamine HCl (1.2 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq), DCM (0.2 M).

-

Procedure:

Step 2: Grignard Addition (The Critical Step)

-

Reagents: 3-Bromophenylmagnesium bromide (1.2 eq, 0.5 M in THF), Weinreb Amide (from Step 1), anhydrous THF.

-

Procedure:

-

Dissolve the Weinreb amide in anhydrous THF and cool to -78 °C (Acetone/Dry Ice bath). Critical: Low temperature prevents side reactions.[1]

-

Add the Grignard reagent dropwise over 30 min.

-

Stir at -78 °C for 1 h, then allow to warm to 0 °C over 2 h.

-

Quench: Carefully add sat. NH₄Cl solution at 0 °C.

-

Extraction: Extract with EtOAc (3x).

-

Purification: Silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

-

Crystallization: Recrystallize from minimal hot Ethanol/Hexane to obtain the pale yellow solid .[1]

-

Visualization: Synthesis Workflow

Caption: Logical flow for the regioselective synthesis of the target benzophenone via Weinreb amide.

Characterization & Quality Control (QC)

To validate the identity of the synthesized solid, the following spectroscopic signatures must be observed:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 3.82 (s, 6H): Distinct singlet for the two methoxy groups (3',5'-OMe).

-

δ 6.65 (t, 1H): Triplet for the proton between the methoxy groups (H-4').

-

δ 6.95 (d, 2H): Doublet for the ortho-protons of the dimethoxy ring (H-2',6').

-

δ 7.35 - 7.90 (m, 4H): Multiplet corresponding to the 3-bromophenyl ring.[1] Look for the deshielded proton ortho to the carbonyl and bromine.

-

-

¹³C NMR:

-

Mass Spectrometry (ESI+):

-

m/z: 321.0/323.0 [M+H]⁺ (Shows characteristic 1:1 isotopic pattern of Bromine).[1]

-

Applications in Drug Discovery[1]

This compound is a "privileged structure" in medicinal chemistry.[1]

-

Phenstatin Analogues: The 3-bromo handle allows for the introduction of diverse aryl groups via Suzuki coupling to mimic the B-ring of Combretastatin A-4.[1]

-

Photoaffinity Labeling: Benzophenones can act as photo-crosslinkers.[1] The bromine atom provides a site for further functionalization with biotin or fluorophores to map tubulin binding sites.[1]

References

-

Sigma-Aldrich. 3-Bromo-3',5'-dimethoxybenzophenone Product Synonym Data.

-

PubChem. Compound Summary: (3-bromophenyl)(3,5-dimethoxyphenyl)methanone.[1]

-

BenchChem. Synthesis of 3-Bromobenzoyl Chloride (Precursor Protocol).

-

CymitQuimica. Benzophenone Analog Series (CAS 951892-xx-x).[1]

Sources

Methodological & Application

Technical Application Note: Precision Functionalization of 3-Bromo-3',5'-dimethoxybenzophenone

Executive Summary & Strategic Analysis

3-Bromo-3',5'-dimethoxybenzophenone is a high-value scaffold, structurally homologous to the Phenstatin and Combretastatin A-4 class of tubulin polymerization inhibitors. Its unique architecture features two distinct electronic domains:

-

The A-Ring (Electrophilic Handle): A 3-bromo substituted ring primed for cross-coupling.

-

The B-Ring (Pharmacophore): A 3',5'-dimethoxy substituted ring, mimicking the colchicine binding motif.

-

The Bridge (Chemoselectivity Challenge): A diaryl ketone (benzophenone) linking the rings.

The Challenge: The central ketone is susceptible to nucleophilic attack (e.g., by organolithiums or Grignards).[1] Therefore, traditional Lithium-Halogen exchange methods require cumbersome protection/deprotection steps.

The Solution: This guide prioritizes Chemoselective Palladium Catalysis . By utilizing specific ligand systems and mild bases, we can functionalize the bromine site without affecting the ketone, streamlining the synthesis of diverse libraries.

Decision Logic & Reaction Landscape

The following flowchart illustrates the strategic decision-making process for functionalizing this scaffold based on the desired target moiety.

Figure 1: Chemoselective functionalization pathways. The choice of protocol depends on whether the target requires C-C or C-N bond formation, or polarity inversion.

Protocol A: Suzuki-Miyaura Cross-Coupling

Application: Synthesis of biaryl analogues (e.g., extending the A-ring to probe the binding pocket). Mechanism: Pd(0) oxidative addition into the C-Br bond, followed by transmetallation with a boronic acid and reductive elimination. Key Advantage: High tolerance for the ketone moiety; aqueous-compatible.

Reagent System Rationale

-

Catalyst: Pd(dppf)Cl2[1]·DCM is the gold standard here. The bidentate ferrocenyl ligand prevents β-hydride elimination (not an issue here, but good for stability) and creates a wide bite angle that facilitates the coupling of sterically demanding substrates.

-

Base: K2CO3 or K3PO4. Weak enough to prevent aldol-type side reactions with the ketone (though benzophenone has no α-protons, milder bases reduce general degradation).

-

Solvent: Dioxane/Water (4:1). The water is essential to activate the boronic acid (formation of the boronate species).

Step-by-Step Protocol

-

Charge: To a reaction vial, add:

-

3-Bromo-3',5'-dimethoxybenzophenone (1.0 equiv)

-

Aryl Boronic Acid (1.2 equiv)

-

Pd(dppf)Cl2[1]·DCM (3-5 mol%)

-

K2CO3 (2.0 equiv)

-

-

Solvent: Add 1,4-Dioxane and Water (4:1 ratio) to reach a concentration of 0.1 M.

-

Degas: Sparge with Argon or Nitrogen for 5 minutes. Critical: Oxygen poisons the Pd(0) species.

-

Reaction: Seal and heat to 80°C for 4-12 hours. Monitor by LC-MS.

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.[2]

-

Purification: Flash chromatography (Hexanes/EtOAc).

Quantitative Data Summary:

| Component | Equivalence | Role | Notes |

| Substrate | 1.0 | Electrophile | Limiting reagent |

| Boronic Acid | 1.2 - 1.5 | Nucleophile | Excess ensures conversion |

| Pd(dppf)Cl2 | 0.03 - 0.05 | Catalyst | Robust, air-stable precursor |

| K2CO3 | 2.0 - 3.0 | Activator | Activates boronic acid |

Protocol B: Buchwald-Hartwig Amination

Application: Introduction of amine solubilizing groups or bioisosteres. Mechanism: Pd-catalyzed C-N bond formation. Key Challenge: Preventing the amine from condensing with the ketone (Schiff base formation) or the catalyst coordinating to the ketone oxygen.

Reagent System Rationale

-

Ligand: Xantphos. This wide-bite-angle ligand is crucial. It stabilizes the Pd center and facilitates the reductive elimination of the C-N bond, which is often the rate-determining step. It outcompetes the ketone for coordination.

-

Base: Cs2CO3. While NaOtBu is common, Cs2CO3 is milder and reduces the risk of nucleophilic attack on the benzophenone ring or carbonyl.

-

Solvent: Toluene or Dioxane (Anhydrous).

Step-by-Step Protocol

-

Charge: In a glovebox or under strict inert atmosphere:

-

3-Bromo-3',5'-dimethoxybenzophenone (1.0 equiv)

-

Amine (1.2 equiv)

-

Pd2(dba)3 (2 mol%)

-

Xantphos (4 mol%)

-

Cs2CO3 (2.0 equiv)

-

-

Solvent: Add anhydrous Toluene (0.1 - 0.2 M).

-

Reaction: Heat to 100°C for 12-18 hours.

-

Note: If the amine is volatile, use a sealed pressure tube.

-

-

Workup: Filter through a pad of Celite to remove insoluble salts and Palladium black. Concentrate the filtrate.

-

Purification: Flash chromatography.

Protocol C: Miyaura Borylation (Polarity Inversion)

Application: Converting the bromide into a Boronic Acid Pinacol Ester (Bpin). This transforms the molecule from an Electrophile to a Nucleophile , allowing it to be coupled with other halides (e.g., complex heterocycles available only as bromides).

Reagent System Rationale

-

Reagent: Bis(pinacolato)diboron (B2pin2).

-

Base: KOAc (Potassium Acetate). This weak base is critical. It is basic enough to facilitate transmetallation but not strong enough to activate the resulting boronate ester for premature Suzuki coupling (homocoupling).

Step-by-Step Protocol

-

Charge:

-

3-Bromo-3',5'-dimethoxybenzophenone (1.0 equiv)

-

B2pin2 (1.1 equiv)

-

Pd(dppf)Cl2 (3 mol%)

-

KOAc (3.0 equiv)

-

-

Solvent: DMSO (Dimethyl sulfoxide). Note: Dioxane can be used, but DMSO often accelerates the reaction.

-

Reaction: Heat to 80°C for 2-6 hours.

-

Monitoring: LC-MS will show the disappearance of the bromide (M) and appearance of the boronate ester (M + mass of pinacol - mass of Br). Note that Bpin esters can hydrolyze to boronic acids on LC-MS columns.

-

-

Workup: Dilute with water and extract with EtOAc. Wash the organic layer thoroughly with water to remove DMSO.

-

Storage: The resulting pinacol ester is stable and can be stored or used directly in a subsequent Suzuki coupling (one-pot protocol).

Figure 2: Catalytic cycle for Miyaura Borylation. Note the critical role of Acetate (OAc) in the ligand exchange step, which distinguishes it from the Suzuki cycle.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Conversion | Catalyst poisoning (O2) | Ensure rigorous degassing. Switch to Pd(dtbpf)Cl2 for higher activity. |

| Homocoupling (Ar-Ar) | Oxygen presence or Base too strong | Use strictly inert conditions. Ensure KOAc is dry. |

| Ketone Reduction | Hydride source present | Avoid alcohols as solvents (use Dioxane/Toluene). Avoid NaBH4 workups. |

| Protodeboronation | Heating too long (Protocol C) | Monitor closely. Stop heating immediately upon consumption of SM. |

References

-

Miyaura Borylation (Seminal Work): Ishiyama, T., Murata, M., & Miyaura, N. (1995).[3][4] Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry. Link

-

Benzophenone Functionalization (Phenstatin Analogues): Pettit, G. R., et al. (1998). Antineoplastic agents.[5][6] 393. Synthesis of the strong cancer cell growth inhibitors phenstatin and procaine amide. Journal of Medicinal Chemistry. Link

-

Buchwald-Hartwig Conditions: Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link

-

Combretastatin SAR Reviews: Cirla, A., & Mann, J. (2003). Combretastatins: from natural products to drug discovery.[7] Natural Product Reports. Link

Sources

- 1. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Bromobenzophenone synthesis - chemicalbook [chemicalbook.com]

- 3. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 4. Miyaura Borylation Reaction [organic-chemistry.org]

- 5. WO1999034788A1 - Synthesis of phenstatin and prodrugs thereof - Google Patents [patents.google.com]

- 6. 3-(3,4,5-Trimethoxyphenylselenyl)-1H-indoles and their selenoxides as combretastatin A-4 analogs: microwave-assisted synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Bromo-3',5'-dimethoxybenzophenone

Topic: Recrystallization Solvents for 3-Bromo-3',5'-dimethoxybenzophenone Content Type: Technical Support Center (Troubleshooting & Protocols) Audience: Process Chemists and Medicinal Chemists[1]

User Guide ID: TS-REC-BP-353 Last Updated: February 14, 2026 Status: Active[1]

Executive Summary & Solvent Selection Matrix

Compound Profile: 3-Bromo-3',5'-dimethoxybenzophenone is a moderately polar diaryl ketone.[1] The molecule features a lipophilic brominated ring and an electron-rich dimethoxylated ring.[1] This structural dichotomy often leads to "oiling out" (liquid-liquid phase separation) during crystallization if the solvent polarity is not carefully balanced.[1]

Primary Recommendation: For routine purification, Ethanol (95%) is the preferred solvent system. It balances the solubility of the methoxy groups with the hydrophobic character of the bromine substituent.

Solvent Performance Matrix

| Solvent System | Polarity Index | Suitability | Expected Outcome | Notes |

| Ethanol (95%) | High | Optimal | White/Off-white Needles | Best balance of yield and purity.[1] Water content aids in antisolvent effect upon cooling. |

| Methanol | High | Good | Microcrystalline Powder | Higher solubility may reduce recovery yield; requires lower temperatures (-20°C) for max recovery.[1] |

| EtOAc / Hexane | Medium | Excellent | Prisms/Blocks | Best for high purity. Use a 1:4 to 1:6 ratio. Ideal if the crude contains polar impurities (e.g., unreacted acids). |

| Isopropanol (IPA) | Medium | Moderate | Aggregates | Good for preventing oiling out, but solubility drops too steeply for some derivatives. |

| Dichloromethane | Low | Poor | Film/Amorphous | Compound is too soluble; solvent evaporates too fast to form stable lattices. |

Standard Operating Procedures (SOPs)

Protocol A: The Ethanol Thermal Gradient (Standard)

Recommended for crude purity >85%.[1]

-

Dissolution: Place 10 g of crude 3-Bromo-3',5'-dimethoxybenzophenone in a 250 mL Erlenmeyer flask.

-

Solvent Addition: Add 40 mL of Ethanol (95%) .

-

Reflux: Heat to reflux (approx. 78°C) with magnetic stirring.

-

Checkpoint: If solids remain, add Ethanol in 5 mL aliquots until fully dissolved.[1] Do not exceed 80 mL total volume.

-

-

Clarification (Optional): If the solution is dark yellow/brown, add 0.5 g activated charcoal, reflux for 5 mins, and filter hot through a Celite pad.

-

Controlled Cooling:

-

Remove from heat and place on a cork ring (insulation).[1]

-

Allow to cool to room temperature (RT) undisturbed for 2 hours.

-

Critical Step: If oil droplets appear at ~50°C, reheat to reflux and add 5 mL of pure Ethanol to solubilize the oil phase.

-

-

Crystallization: Once at RT, move to an ice bath (0-4°C) for 1 hour.

-

Isolation: Filter via vacuum filtration.[1] Wash the cake with 10 mL of cold (-20°C) Ethanol .

Protocol B: The Bi-Phasic Antisolvent Method (High Purity)

Recommended for crude purity <85% or persistent oiling out.[1]

-

Dissolution: Dissolve crude material in minimal Ethyl Acetate (EtOAc) at 50°C (approx. 3 mL per gram).

-

Antisolvent Addition: Slowly add n-Hexane dropwise to the warm solution while stirring.

-

Turbidity Point: Stop adding Hexane when a faint, persistent cloudiness appears.

-

Re-solubilization: Add drops of EtOAc until the solution is just clear again.

-

Seeding: Add a single seed crystal of pure product (if available) or scratch the glass wall.

-

Cooling: Cool slowly to RT, then refrigerate.

Troubleshooting Workflow

Issue: "My product is oiling out instead of crystallizing." Diagnosis: This phenomenon occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve.[1] This is common in methoxy-benzophenones due to their low melting points relative to the boiling point of the solvent.[1]

Figure 1: Decision tree for managing "Oiling Out" during benzophenone purification.

Frequently Asked Questions (FAQs)

Q1: Why is the product turning yellow during recrystallization?

-

Technical Insight: Benzophenone derivatives are susceptible to trace oxidation or the presence of conjugated impurities (e.g., chalcone intermediates if synthesized via aldol condensation).

-

Solution: The yellow color is likely an impurity, not the product itself (which should be white). Use Protocol A, Step 4 (Activated Charcoal). Ensure the charcoal is filtered while the solution is hot to prevent premature crystallization in the filter funnel.

Q2: Can I use water as an antisolvent with Ethanol?

-

Analysis: Yes, but with caution. Adding water increases the polarity of the solvent system dramatically.

-

Risk: For 3-Bromo-3',5'-dimethoxybenzophenone, the hydrophobic bromine atom makes the compound intolerant to high water concentrations.[1] Excess water will force the compound out as an oil (amorphous) rather than a crystal.[1]

-

Limit: Do not exceed 20% water content (v/v) in the final mixture.

Q3: The melting point is broad (e.g., 65-72°C).[1] Is it pure?

-

Verdict: No. A range >2°C indicates impurities.

-

Likely Culprit: Isomeric impurities (e.g., 2-bromo isomers) or trapped solvent.[1]

-

Fix: Dry the sample under high vacuum (0.1 mbar) at 40°C for 6 hours. If the range persists, perform Protocol B (Hexane/EtOAc) to separate isomers based on slight polarity differences.

Q4: Is this compound light sensitive?

-

Context: Benzophenones are photo-initiators.[1]

-

Advice: While the methoxy and bromo substituents stabilize the core, long-term exposure to UV light in solution can lead to radical formation or abstraction.[1] Perform recrystallization under ambient light, but store the final solid in amber vials wrapped in foil.

References & Grounding

The protocols above are derived from established methodologies for the purification of substituted benzophenones and brominated aryl ethers.

-

Benzophenone Purification Standards:

-

Brominated Methoxy-Aromatics:

-

General Solubility Principles:

-

Context: Friedel-Crafts acylation products (benzophenones) often require non-polar/polar gradients (Hexane/EtOAc) to separate regioisomers.[1]

-

Source:The Journal of Organic Chemistry, "Ring-Opening/Friedel–Crafts Cascade of Benzylcyclobutanones toward Naphthalenes" (Demonstrating purification of aryl ketones).[1] Link[1]

-

Sources

Technical Support Center: Isolating 3-Bromo-3',5'-dimethoxybenzophenone

Welcome to the technical support center for the purification of 3-bromo-3',5'-dimethoxybenzophenone. This guide is designed for researchers, scientists, and professionals in drug development who are facing challenges in isolating the target molecule from its regioisomeric impurities. Drawing from established chemical principles and extensive field experience, this document provides in-depth troubleshooting advice and practical protocols to streamline your purification workflow.

Understanding the Challenge: The Problem of Regioisomers

The synthesis of 3-bromo-3',5'-dimethoxybenzophenone, typically achieved via a Friedel-Crafts acylation reaction, often results in a mixture of isomers.[1][2][3][4][5] The directing effects of the methoxy groups on one aromatic ring and the bromo group on the other can lead to the formation of structurally similar but distinct molecules known as regioisomers. These isomers often possess very similar physical and chemical properties, making their separation a significant purification challenge. This guide will equip you with the knowledge and techniques to effectively separate your desired product.

Frequently Asked Questions (FAQs)

Q1: What are the likely regioisomeric impurities I am dealing with?

A: In a typical Friedel-Crafts acylation to produce 3-bromo-3',5'-dimethoxybenzophenone, the reaction involves an electrophilic attack on an activated aromatic ring. If the synthesis involves reacting 3-bromobenzoyl chloride with 1,3-dimethoxybenzene, the two methoxy groups will direct the acylation to the ortho and para positions. This can result in the formation of 2-acyl and 4-acyl substituted regioisomers alongside the desired product. The slight differences in their polarity due to the varied spatial arrangement of the polar carbonyl and methoxy groups are the key to their separation.

Q2: My TLC shows multiple spots that are very close together. What does this indicate?

A: This is a classic sign of the presence of regioisomers. Their similar structures result in comparable affinities for the stationary phase (e.g., silica gel) and solubilities in the mobile phase, leading to very close retention factor (Rf) values.[6] A desirable Rf value for the main spot in method development is typically between 0.3 and 0.7.[7]

Q3: Can I use recrystallization to purify my product?

A: Recrystallization can be an effective technique if there is a significant difference in the solubility of the desired isomer and the impurities in a particular solvent.[1][2][3][8][9] It is often a good strategy for removing larger quantities of impurities or for a final polishing step after chromatography. However, finding a suitable solvent system that selectively crystallizes only the target molecule can be challenging and may require extensive screening.

Q4: Is HPLC a better option than flash column chromatography?

A: High-Performance Liquid Chromatography (HPLC) generally offers much higher resolution than flash column chromatography and is an excellent tool for separating closely related isomers.[8][10][11] However, it is often used for analytical purposes or for purifying smaller quantities of material. For preparative scale purification (milligrams to grams), flash column chromatography is typically the more practical and cost-effective first step.[12]

Troubleshooting Guides

Flash Column Chromatography

Flash column chromatography is the workhorse for purifying organic compounds in a research setting.[12] The following Q&A guide addresses common issues encountered when separating 3-bromo-3',5'-dimethoxybenzophenone from its regioisomers.

Q: My isomers are not separating on the column (they are co-eluting). What should I do?

A: This is the most common challenge. The solution lies in optimizing the mobile phase.

-

Decrease Solvent Polarity: Your solvent system is likely too polar, causing all compounds to move too quickly up the column without sufficient interaction with the silica gel. Try decreasing the proportion of the more polar solvent (e.g., ethyl acetate) in your non-polar solvent (e.g., hexanes). A good starting point for benzophenone derivatives is often a mixture of ethyl acetate and hexanes.[11]

-

Try a Different Solvent System: If adjusting the polarity of your current system doesn't work, consider a different solvent combination. For moderately polar compounds like benzophenones, dichloromethane/hexanes or acetone/hexanes can be effective alternatives.[12] Sometimes, a small amount of a third solvent with different properties can aid in separation.

-

Check Your Column Packing: An improperly packed column with air pockets or channels can lead to poor separation.[13] Ensure your silica gel is uniformly packed.

Q: My compound is very polar and won't move off the baseline, even with 100% ethyl acetate. How can I elute it?

A: For very polar compounds, a more aggressive solvent system is needed.

-

Add a More Polar Solvent: A common strategy is to add a small percentage (1-10%) of methanol to dichloromethane or ethyl acetate.[11][14] Caution: Using more than 10% methanol with silica gel can risk dissolving the stationary phase.[11]

-

Consider Reverse-Phase Chromatography: If your compound is highly polar, it may be better suited for reverse-phase chromatography, where the stationary phase is non-polar (e.g., C18 silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[12]

Q: My crude sample is not soluble in the solvent system I plan to use for the column. How should I load it?

A: This is a frequent issue, especially on a larger scale.

-

Dry Loading: The preferred method is to dissolve your crude mixture in a strong solvent (like dichloromethane or acetone), add a small amount of silica gel, and then evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of your column.

-

Minimal Strong Solvent: If dry loading is not feasible, dissolve your sample in the absolute minimum amount of a strong solvent (e.g., dichloromethane) and load this concentrated solution onto the column.[12] Be aware that using a large volume of a strong loading solvent can compromise the separation.

Recrystallization

Recrystallization is a powerful purification technique based on differences in solubility.[2][3][8]

Q: I can't find a single solvent that works for recrystallization. What are my options?

A: A two-solvent system is often the solution.

-

Identify a "Good" and "Bad" Solvent: Find a solvent in which your compound is soluble (the "good" solvent) and another solvent in which it is insoluble (the "bad" solvent). The two solvents must be miscible.

-

Procedure: Dissolve your compound in the minimum amount of the hot "good" solvent. Then, slowly add the "bad" solvent dropwise until you see persistent cloudiness. Gently heat until the solution becomes clear again, and then allow it to cool slowly. The desired compound should crystallize out, leaving the more soluble impurities in the mother liquor.

Q: My compound "oils out" instead of forming crystals. What's happening?

A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound.

-

Increase the Amount of Solvent: Add more of the "good" solvent to decrease the saturation point.

-

Lower the Initial Temperature of Crystallization: Try to induce crystallization at a lower temperature.

-

Use a Different Solvent System: The chosen solvent system may not be appropriate for your compound.

Experimental Protocols

Protocol 1: Method Development using Thin-Layer Chromatography (TLC)

-

Prepare your sample: Dissolve a small amount of your crude 3-bromo-3',5'-dimethoxybenzophenone mixture in a suitable solvent like dichloromethane or ethyl acetate.

-

Spot the TLC plate: Use a capillary tube to spot the dissolved sample onto the baseline of a silica gel TLC plate.

-

Develop the plate: Place the TLC plate in a developing chamber containing a shallow pool of your chosen mobile phase (e.g., start with 20% ethyl acetate in hexanes). Ensure the chamber is saturated with the solvent vapors.

-

Visualize the spots: Once the solvent front has nearly reached the top of the plate, remove it and mark the solvent front. Visualize the spots under a UV lamp.

-

Optimize: Adjust the polarity of your mobile phase until you achieve good separation between the spots, with the main product having an Rf value of approximately 0.3-0.4.[6]

Protocol 2: Preparative Flash Column Chromatography

-

Pack the column: Choose an appropriately sized column for your sample amount. Pack it with silica gel using a slurry method with your chosen non-polar solvent (e.g., hexanes).

-

Load the sample: Use the dry loading method described in the troubleshooting guide for the best results.

-

Elute the column: Start with a mobile phase of low polarity (e.g., 5% ethyl acetate in hexanes). Gradually increase the polarity of the mobile phase (gradient elution) based on your TLC analysis.

-

Collect fractions: Collect fractions of the eluent in test tubes.

-

Analyze fractions: Spot every few fractions on a TLC plate to determine which ones contain your pure product.

-

Combine and evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified 3-bromo-3',5'-dimethoxybenzophenone.

Visual Workflow and Troubleshooting

Graphviz Diagram: Troubleshooting Flash Column Chromatography

Caption: A flowchart for troubleshooting poor separation of regioisomers during flash column chromatography.

Summary of Physicochemical Properties for Separation

| Property | Relevance to Separation | Optimization Strategy |

| Polarity | The primary factor determining separation on silica gel. Differences in the position of the bromo and methoxy groups lead to slight differences in molecular dipole moments. | Fine-tune the mobile phase polarity in normal-phase chromatography. Use reverse-phase chromatography for highly polar compounds. |

| Solubility | Crucial for recrystallization. The goal is to find a solvent where the desired isomer has low solubility at cool temperatures and high solubility at elevated temperatures, while impurities remain in solution. | Screen a variety of solvents and solvent mixtures. Employ a two-solvent system if a single solvent is ineffective. |

| Boiling Point | Generally not useful for separating regioisomers as their boiling points are often very similar. | Not a primary method for this type of separation. |

References

-

University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

-

LibreTexts Chemistry. Recrystallization. [Link]

-

Welch Materials. A Guide to Selective Columns for Isomer Separation. [Link]

-

University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]

-

University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

-

ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?. [Link]

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

Clark, J. (2023). The Friedel-Crafts Acylation of Benzene. Chemistry LibreTexts. [Link]

-

Hawach Scientific. Several Problems of Flash Column Chromatography. [Link]

-

Phenomenex. Troubleshooting Guide. [Link]

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

MicroSolv Technology Corporation. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. [Link]

-

GTFCh. Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC). [Link]

-

Chem LibreTexts. C. The Friedel-Crafts Acylation of Benzene. [Link]

-

Oregon State University. Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture. [Link]

-

Chegg. Solved ResultsTLCThe Rf values were determined for each TLC | Chegg.com. [Link]

-

CDN. Separating a Mixture of Biphenyl, Benzhydrol and Benzophenone by Thin-Layer Chromatography. [Link]

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. 傅-克酰基化反应 [sigmaaldrich.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Thin Layer Chromatography to check purity of Benzophenone [sites.science.oregonstate.edu]

- 7. chegg.com [chegg.com]

- 8. welch-us.com [welch-us.com]

- 9. youtube.com [youtube.com]

- 10. gtfch.org [gtfch.org]

- 11. Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer [mtc-usa.com]

- 12. CompTox Chemicals Dashboard [comptox.epa.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Validation & Comparative

A Researcher's Guide to the 13C NMR Chemical Shifts of 3-Bromo-3',5'-dimethoxybenzophenone: A Comparative Analysis

In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel molecules is paramount. Among the arsenal of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands as a cornerstone for mapping the carbon framework of organic compounds. This guide provides an in-depth analysis of the 13C NMR chemical shifts for 3-Bromo-3',5'-dimethoxybenzophenone, a substituted aromatic ketone with potential applications in medicinal chemistry and organic synthesis.

This guide moves beyond a simple cataloging of spectral data. Here, we will dissect the electronic environment of each carbon atom, comparing predicted data for our target molecule with experimental data from structurally related analogues. This comparative approach, grounded in the fundamental principles of substituent effects, offers a deeper understanding of the intricate interplay of electronics that governs 13C NMR chemical shifts.

The Foundational Principles: Understanding Substituent Effects in 13C NMR

The chemical shift of a carbon nucleus in a 13C NMR spectrum is exquisitely sensitive to its local electronic environment. In aromatic systems like benzophenones, the introduction of substituents can dramatically alter the electron density around the ring carbons, leading to predictable upfield (shielding) or downfield (deshielding) shifts.

The two primary mechanisms governing these changes are:

-

Inductive Effects: These are transmitted through the sigma (σ) bonds and are dependent on the electronegativity of the substituent. Electron-withdrawing groups (e.g., bromine, carbonyl) pull electron density away from the attached carbon, deshielding it and shifting its resonance downfield to a higher ppm value. Conversely, electron-donating groups push electron density, shielding the carbon and causing an upfield shift.

-

Resonance (Mesomeric) Effects: These are transmitted through the pi (π) system of the aromatic ring. Electron-donating groups with lone pairs (e.g., methoxy) can delocalize these electrons into the ring, increasing electron density at the ortho and para positions and causing a significant upfield shift (shielding). Electron-withdrawing groups can delocalize pi electrons out of the ring, decreasing electron density and deshielding these same positions.

A noteworthy phenomenon is the "heavy atom effect," where the large electron cloud of heavier halogens like bromine can induce a shielding effect on the directly attached (ipso) carbon, causing an upfield shift that counteracts the expected inductive deshielding.[1]

To illustrate the structural context of our analysis, the carbon atoms of 3-Bromo-3',5'-dimethoxybenzophenone are numbered as follows:

Caption: Standard workflow for acquiring a 13C NMR spectrum.

Conclusion

This guide has provided a comprehensive analysis of the 13C NMR chemical shifts for 3-Bromo-3',5'-dimethoxybenzophenone. Through a combination of high-quality prediction and comparative analysis with structurally related compounds, we have assigned the chemical shifts for all carbon atoms in the molecule. The observed and predicted shifts are in excellent agreement with the fundamental principles of inductive and resonance effects, as well as the "heavy atom effect" of bromine. This detailed interpretation serves as a valuable resource for researchers working with this and similar substituted aromatic systems, aiding in structural verification and the design of new molecules with tailored electronic properties.

References

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange. [Link]

-

Benzophenone 1H-NMR, 13C-NMR and IR Spectra. Scribd. [Link]

-

3-Bromobenzophenone. PubChem. [Link]

Sources

A Comprehensive Guide to the Mass Spectrometry Fragmentation of 3-Bromo-3',5'-dimethoxybenzophenone

This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 3-Bromo-3',5'-dimethoxybenzophenone. Designed for researchers and analytical scientists, this document moves beyond a simple spectral interpretation to explain the underlying chemical principles governing the molecule's fragmentation. We will compare its behavior to related benzophenone structures, provide a robust experimental protocol for its analysis, and visualize the primary fragmentation pathways.

Introduction: The Role of Mass Spectrometry in Structural Elucidation

3-Bromo-3',5'-dimethoxybenzophenone is a substituted aromatic ketone. Molecules of this class are common intermediates in organic synthesis, particularly in the development of pharmaceutical agents and materials science. Verifying the structure and purity of such compounds is a critical step in any research and development pipeline.

Mass spectrometry is an indispensable analytical technique that provides information about the mass-to-charge ratio (m/z) of ionized molecules.[1] In electron ionization (EI), high-energy electrons bombard a molecule, causing the ejection of an electron to form a positively charged radical cation known as the molecular ion (M+•).[2] This molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, characteristic ions.[1][2] The resulting mass spectrum, a plot of ion abundance versus m/z, serves as a molecular fingerprint, enabling structural confirmation and identification.

This guide will elucidate the predicted fragmentation fingerprint of 3-Bromo-3',5'-dimethoxybenzophenone by dissecting the influence of its three key structural components: the central ketone, the 3-bromophenyl ring, and the 3,5-dimethoxyphenyl ring.

Predicted Fragmentation Pathways under Electron Ionization

The fragmentation of 3-Bromo-3',5'-dimethoxybenzophenone is governed by the relative stability of the resulting carbocations and neutral radicals. The primary cleavage site in aromatic ketones is the C-C bond adjacent to the carbonyl group, a process known as α-cleavage.[3]

The Molecular Ion (M+•)

First, the molecule is ionized to form the molecular ion. A crucial diagnostic feature will be the isotopic signature of bromine. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum will exhibit two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.

-

M+• Peak: m/z 320 (containing ⁷⁹Br)

-

[M+2]+• Peak: m/z 322 (containing ⁸¹Br)

Primary Fragmentation: α-Cleavage

The bonds on either side of the carbonyl carbon are the most likely to break first, leading to the formation of stable acylium ions.

Pathway A: Formation of the 3-Bromobenzoyl Cation

This pathway involves the cleavage of the bond between the carbonyl carbon and the 3,5-dimethoxyphenyl ring, resulting in the loss of a 3,5-dimethoxyphenyl radical. This produces the 3-bromobenzoyl cation, which will also exhibit the characteristic 1:1 isotopic pattern for bromine.

-

Fragment: 3-bromobenzoyl cation

-

m/z: 183 (C₇H₄O⁷⁹Br)⁺ and 185 (C₇H₄O⁸¹Br)⁺

Pathway B: Formation of the 3,5-Dimethoxybenzoyl Cation

Alternatively, cleavage of the bond between the carbonyl carbon and the 3-bromophenyl ring leads to the loss of a 3-bromophenyl radical. This forms the 3,5-dimethoxybenzoyl cation.

-

Fragment: 3,5-dimethoxybenzoyl cation

-

m/z: 165 (C₉H₉O₃)⁺

The relative abundance of the ions from Pathway A versus Pathway B will depend on the relative stability of the neutral radicals formed.

Secondary Fragmentation Events

The primary fragment ions undergo further fragmentation to produce smaller, stable ions.

Fragmentation of the 3-Bromobenzoyl Cation (m/z 183, 185): This acylium ion can lose a neutral carbon monoxide (CO) molecule, a common fragmentation for benzoyl derivatives, to form the 3-bromophenyl cation.[3]

-

Process: Loss of CO (-28 Da)

-

Resulting Fragment: 3-bromophenyl cation

-

m/z: 155 (C₆H₄⁷⁹Br)⁺ and 157 (C₆H₄⁸¹Br)⁺

Fragmentation of the 3,5-Dimethoxybenzoyl Cation (m/z 165): This ion has several potential fragmentation routes:

-

Loss of Carbon Monoxide (CO): Similar to the other acylium ion, it can lose CO to form the 3,5-dimethoxyphenyl cation.

-

Process: Loss of CO (-28 Da)

-

Resulting Fragment: 3,5-dimethoxyphenyl cation

-

m/z: 137 (C₈H₉O₂)⁺

-

-

Loss of a Methyl Radical (•CH₃): The methoxy groups can lose a methyl radical, a common fragmentation for ethers.[1]

-

Process: Loss of •CH₃ (-15 Da)

-

Resulting Fragment: (C₈H₆O₃)⁺

-

m/z: 150

-

Comparative Fragmentation Analysis

To understand the influence of the bromo and dimethoxy substituents, it is instructive to compare the predicted pattern to that of simpler benzophenones.

| Compound | Molecular Ion (m/z) | Key Fragments (m/z) | Dominant Fragmentation Pathway |

| Benzophenone | 182 | 105, 77 | α-cleavage to form the benzoyl cation (m/z 105), followed by loss of CO to form the phenyl cation (m/z 77). |

| 4,4'-Dimethoxybenzophenone [4] | 242 | 135 | α-cleavage to form the highly stable 4-methoxybenzoyl cation (m/z 135). |

| 3-Bromo-3',5'-dimethoxybenzophenone | 320, 322 | 183/185, 165, 155/157, 137 | Competitive α-cleavage pathways influenced by both bromo and dimethoxy groups, with subsequent characteristic losses (CO, •CH₃). |

This comparison highlights how the substituents dictate the fragmentation pathways. The electron-donating methoxy groups stabilize the positive charge on the corresponding acylium ion, while the bromine atom serves as a heavy isotopic label, making its associated fragments easily identifiable.

Experimental Protocol for EI-MS Analysis

This section provides a standardized protocol for acquiring the mass spectrum of 3-Bromo-3',5'-dimethoxybenzophenone.

Objective: To obtain a reproducible electron ionization mass spectrum for structural confirmation.

Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe on a magnetic sector or quadrupole mass spectrometer.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 1 mg of the compound in 1 mL of a volatile, high-purity solvent (e.g., dichloromethane or ethyl acetate).

-

Vortex the solution until the sample is fully dissolved.

-

If using GC-MS, dilute the stock solution to a final concentration of approximately 10-50 µg/mL.

-

-

GC-MS Parameters (Illustrative):

-

Injection Volume: 1 µL

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp to 300°C at a rate of 20°C/min, and hold for 5 minutes.

-

Transfer Line Temperature: 280°C

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV.[5] This standard energy provides sufficient energy for fragmentation and yields reproducible spectra for library matching.

-

Source Temperature: 230°C.

-

Mass Analyzer: Quadrupole

-

Scan Range: m/z 40 - 450. This range will cover the molecular ion and all significant fragments.

-

Scan Rate: 2 scans/second.

-

-

Data Acquisition and Analysis:

-

Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to the target compound.

-

Analyze the spectrum to identify the molecular ion peaks (M+• and [M+2]+•) and the key fragment ions as predicted.

-

Confirm the 1:1 isotopic abundance for all bromine-containing fragments.

-

Summary of Predicted Mass Fragments

The following table summarizes the key ions expected in the mass spectrum of 3-Bromo-3',5'-dimethoxybenzophenone.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula | Notes |

| 320 / 322 | Molecular Ion | [C₁₅H₁₃BrO₃]⁺• | Shows characteristic 1:1 isotopic pattern for Bromine. |

| 183 / 185 | 3-Bromobenzoyl Cation | [C₇H₄BrO]⁺ | Formed by α-cleavage. Key diagnostic fragment. |

| 165 | 3,5-Dimethoxybenzoyl Cation | [C₉H₉O₃]⁺ | Formed by alternative α-cleavage. |

| 155 / 157 | 3-Bromophenyl Cation | [C₆H₄Br]⁺ | Formed by loss of CO from m/z 183/185. |

| 137 | 3,5-Dimethoxyphenyl Cation | [C₈H₉O₂]⁺ | Formed by loss of CO from m/z 165. |

| 150 | [3,5-Dimethoxybenzoyl - CH₃]⁺ | [C₈H₆O₃]⁺ | Formed by loss of a methyl radical from m/z 165. |

| 77 | Phenyl Cation | [C₆H₅]⁺ | A common, though less specific, fragment in aromatic compounds. |

Visualizing the Fragmentation Pathway

The relationships between the parent molecule and its primary fragments can be visualized using a fragmentation diagram.

Caption: Predicted EI-MS fragmentation pathway for 3-Bromo-3',5'-dimethoxybenzophenone.

References

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

All 'Bout Chemistry. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. (2023, December 29). Fragmentation (mass spectrometry). Retrieved from [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

PubChem. (n.d.). 3-bromo-3',4'-dimethoxybenzophenone. Retrieved from [Link]

-

PubMed. (2014, April 2). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzaldehyde, 3-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2011). Scheme 3. Mass fragmentation pattern of compounds 3a and 3b. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 4,4'-Dimethoxybenzophenone. NIST Chemistry WebBook. Retrieved from [Link]

-

ChemConnections. (n.d.). Mass Spectrometry Fragmentation. Retrieved from [Link]

-

The Ohio State University. (n.d.). Fragmentation of Protonated Peptides: Surface- Induced Dissociation in Conjunction with a Quantum Mechanical Approach. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-3,5-dimethoxybenzene. Retrieved from [Link]

Sources

A Comparative Guide to the UV-Vis Absorption Spectra of Substituted Benzophenones: The Case of 3-Bromo-3',5'-dimethoxybenzophenone

For researchers, scientists, and professionals in drug development, understanding the photophysical properties of molecules is paramount. Ultraviolet-Visible (UV-Vis) spectroscopy is a cornerstone technique for characterizing compounds, offering insights into their electronic structure. This guide provides an in-depth analysis of the UV-Vis absorption characteristics of 3-Bromo-3',5'-dimethoxybenzophenone, contextualized by a comparative study with structurally related benzophenones. By dissecting the influence of bromo and dimethoxy substituents, we can predict and understand the spectral nuances of our target compound, even in the absence of direct, published spectra.

Introduction to Benzophenone Photochemistry

Benzophenones are a class of aromatic ketones widely utilized as photoinitiators, UV blockers, and synthons in organic chemistry.[1] Their photochemical behavior is dictated by the electronic transitions within the molecule, primarily the n→π* and π→π* transitions of the carbonyl group and the aromatic rings.[2] The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands in the UV-Vis spectrum are highly sensitive to the nature and position of substituents on the phenyl rings.

Comparative Spectral Analysis

| Compound | λmax (n→π) (nm) | λmax (π→π) (nm) | Solvent |

| Benzophenone | ~347 | ~248 | n-Heptane |

| 3-Bromobenzophenone | Predicted slight red shift | Predicted slight red shift | - |

| 3,5-Dimethoxy-substituted Benzophenone (predicted) | Predicted blue shift | Predicted red shift | - |

| 3-Bromo-3',5'-dimethoxybenzophenone (predicted) | Net effect to be determined | Significant red shift | - |

Note: The values for substituted benzophenones are predictions based on established substituent effects.

Analysis of Substituent Effects:

-

Benzophenone: The unsubstituted benzophenone exhibits a weak n→π* transition in the near-UV region (~340-350 nm) and a strong π→π* transition at a shorter wavelength (~250 nm).[3] The n→π* transition is formally forbidden by symmetry rules, resulting in a low molar absorptivity.

-

3-Bromobenzophenone: The bromine atom is an electron-withdrawing group via induction but can act as a weak electron-donating group through resonance. Its presence is expected to cause a small bathochromic (red) shift in both the n→π* and π→π* transitions due to the heavy atom effect and perturbation of the molecular orbitals.

-

3',5'-Dimethoxy Substituents: The methoxy group (-OCH3) is a strong electron-donating group (auxochrome) through resonance. When attached to the phenyl ring, it extends the conjugated π-system. This has two primary effects:

-

A significant bathochromic (red) shift of the π→π* band due to the decreased energy gap between the π and π* orbitals.

-

A potential hypsochromic (blue) shift of the n→π* band. The electron-donating groups increase the electron density on the carbonyl oxygen, raising the energy of the non-bonding (n) orbital.

-

Predicted Spectrum of 3-Bromo-3',5'-dimethoxybenzophenone:

Based on the individual contributions of the substituents, we can anticipate the following for 3-Bromo-3',5'-dimethoxybenzophenone:

-

The π→π* transition will be significantly red-shifted compared to benzophenone, likely appearing at a wavelength longer than 250 nm. This is due to the combined electronic effects of the electron-donating methoxy groups and the bromo substituent.

-

The position of the n→π* transition is more complex to predict. The blue-shifting effect of the methoxy groups and the red-shifting effect of the bromine will be in opposition. The net result will depend on the interplay of these electronic influences.

Experimental Protocol for UV-Vis Spectroscopy

To empirically determine the UV-Vis absorption spectrum of 3-Bromo-3',5'-dimethoxybenzophenone and its analogues, the following rigorous protocol should be followed.

Materials and Instrumentation

-

Spectrophotometer: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm.[4]

-

Cuvettes: 1 cm path length quartz cuvettes are required for measurements in the UV region, as glass and plastic absorb UV radiation.[5][6]

-

Solvent: A UV-grade solvent that does not absorb in the region of interest. Spectroscopic grade ethanol or cyclohexane are common choices for benzophenones.[3][7]

-

Analytes: High-purity samples of 3-Bromo-3',5'-dimethoxybenzophenone, benzophenone, 3-bromobenzophenone, and a suitable dimethoxybenzophenone analogue.

Step-by-Step Procedure

-

Solution Preparation:

-

Prepare a stock solution of each analyte in the chosen solvent at a concentration of approximately 1 mg/mL.

-

From the stock solution, prepare a series of dilutions to determine an optimal concentration that yields an absorbance in the range of 0.1 - 1.0 AU (Absorbance Units) for the main absorption bands. This ensures adherence to the Beer-Lambert Law.[8]

-

-

Instrument Setup and Blanking:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.[6]

-

Fill a clean quartz cuvette with the pure solvent to be used for the sample dilutions. This will serve as the blank.

-

Place the blank cuvette in the reference and sample holders and perform a baseline correction across the desired wavelength range (e.g., 200-500 nm). This subtracts the absorbance of the solvent and the cuvette itself.[9]

-

-

Sample Measurement:

-

Rinse a clean quartz cuvette with a small amount of the sample solution before filling it approximately three-quarters full.

-

Carefully wipe the outside of the cuvette with a lint-free tissue to remove any fingerprints or smudges.

-

Place the sample cuvette in the sample holder of the spectrophotometer.

-

Acquire the absorption spectrum of the sample. The instrument will automatically subtract the baseline from the sample measurement.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) for each distinct peak.

-

If the molar concentration is known, calculate the molar absorptivity (ε) for each peak using the Beer-Lambert Law (A = εbc), where A is the absorbance, b is the path length (1 cm), and c is the molar concentration.

-

Experimental Workflow Diagram

Caption: Experimental workflow for acquiring UV-Vis absorption spectra.

Understanding the Electronic Transitions

The absorption of UV-Vis light by benzophenones promotes electrons from lower energy molecular orbitals to higher energy ones.

Caption: Electronic transitions in benzophenone.

-

π→π* Transition: This transition involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital.[10] It is an allowed transition, resulting in a high molar absorptivity. This transition is primarily associated with the conjugated system of the aromatic rings and the carbonyl group.

-

n→π* Transition: This involves the promotion of an electron from a non-bonding (n) orbital, localized on the carbonyl oxygen, to an antibonding π* orbital of the carbonyl group.[2] This transition is symmetry-forbidden, leading to a much lower molar absorptivity compared to the π→π* transition.

Solvent Effects (Solvatochromism):

The choice of solvent can significantly influence the position of the absorption maxima.

-

n→π* Transitions: Increasing the polarity of the solvent typically causes a hypsochromic (blue) shift in the n→π* transition.[11][12] Polar solvents can stabilize the non-bonding electrons on the oxygen atom through hydrogen bonding or dipole-dipole interactions, lowering the energy of the n orbital and thus increasing the energy required for the transition.[7]

-

π→π* Transitions: Conversely, increasing solvent polarity often leads to a bathochromic (red) shift of the π→π* transition.[11] The excited π* state is generally more polar than the ground π state, and is therefore more stabilized by polar solvents, reducing the energy gap for the transition.

Conclusion

This guide has provided a comprehensive framework for understanding and predicting the UV-Vis absorption spectrum of 3-Bromo-3',5'-dimethoxybenzophenone. By systematically analyzing the electronic effects of the bromo and dimethoxy substituents in comparison to the parent benzophenone molecule, we can anticipate a significant red shift in the π→π* transition. A detailed, self-validating experimental protocol has been presented to enable researchers to acquire high-quality spectral data. The insights into the underlying electronic transitions and the influence of solvent polarity further empower scientists to interpret their results with confidence. This comparative approach is a powerful tool in the characterization of novel compounds in pharmaceutical and materials science research.

References

-

National Institute of Standards and Technology. (n.d.). Benzophenone. NIST Chemistry WebBook. [Link]

-

Suppan, P. (1968). The Effect of Solvent on the Electronic Transitions of Benzophenone and Its o- and p-Hydroxy Derivatives. The Journal of Organic Chemistry, 33(5), 1941–1944. [Link]

-

PubChem. (n.d.). 1-Bromo-3,5-dimethoxybenzene. [Link]

-

science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. [Link]

-

Furlan, R. L. E., et al. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Molecules, 5(4), 424-425. [Link]

-

Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue University. [Link]

-

PubChem. (n.d.). 3-Bromobenzophenone. [Link]

-

Basu, M., et al. (2018). UV-visible spectra of benzophenone and hydroxylated benzophenones. ResearchGate. [Link]

-

ResearchGate. (n.d.). a UV–Vis–NIR spectrum of 3,4-dimethoxybenzaldehyde-2,4-dinitroaniline. [Link]

-

PubChemLite. (n.d.). 3-bromo-3',4'-dimethoxybenzophenone (C15H13BrO3). [Link]

-

U.S. Environmental Protection Agency. (n.d.). 3-Bromo-3',4'-dimethoxybenzophenone. CompTox Chemicals Dashboard. [Link]

-

Agilent Technologies. (n.d.). The Basics of UV-Vis Spectrophotometry. [Link]

-

Böes, E. S., Livotto, P. R., & Stassen, H. (2007). Solvent effects on the UV-visible absorption spectrum of benzophenone in water: A combined Monte Carlo quantum mechanics study including solute polarization. The Journal of Chemical Physics, 126(3), 034503. [Link]

-

Inada, K., et al. (2014). Photoexcited states of UV absorbers, benzophenone derivatives. Photochemistry and Photobiology, 90(4), 727–733. [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of 3,5-dihydroxybenzoic Acid. [Link]

-

LibreTexts Chemistry. (2021). 14.11: Electronic Spectra: Ultraviolet and Visible Spectroscopy. [Link]

-

PubChem. (n.d.). Benzophenone-6. [Link]

-

MDPI. (n.d.). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. [Link]

-

Thomas, L., & Sessions, L. B. (n.d.). Experiment 10: Dye Concentration Using a UV-Vis Spectrophotometer. Valencia College. [Link]

-

Tom, J. (2023). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Technology Networks. [Link]

-

Livotto, P. R., & Stassen, H. (2007). Solvent effects on the UV-visible absorption spectrum of benzophenone in water: a combined Monte Carlo quantum mechanics study including solute polarization. The Journal of Chemical Physics, 126(3), 034503. [Link]

-

SlidePlayer. (n.d.). UV-Vis. Molecular Absorption Spectroscopy. [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, 1-bromo-3-methoxy-. NIST Chemistry WebBook. [Link]

-

Deltachem (Qingdao) Co. Ltd. (2021). High efficiency Benzophenone UV absorber for sustainable area ——OMNISTAB UV6102. [Link]

-

Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]

-

Sheffield Hallam University. (n.d.). UV-Vis Absorption Spectroscopy - Theory. [Link]

-

ChemBK. (n.d.). 3-Bromobenzophenone. [Link]

Sources

- 1. High efficiency Benzophenone UV absorber for sustainable area ——OMNISTAB UV6102 - Omnistab Light Stabilizer_Omnistab UV Absorber-Deltachem (Qingdao) Co. Ltd. (Deltachem) [en.deltachem.net]

- 2. UV-Vis Absorption Spectroscopy - Theory [teaching.shu.ac.uk]

- 3. mdpi.com [mdpi.com]

- 4. agilent.com [agilent.com]

- 5. ossila.com [ossila.com]

- 6. technologynetworks.com [technologynetworks.com]

- 7. researchgate.net [researchgate.net]

- 8. science.valenciacollege.edu [science.valenciacollege.edu]

- 9. engineering.purdue.edu [engineering.purdue.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.aip.org [pubs.aip.org]

- 12. Solvent effects on the UV-visible absorption spectrum of benzophenone in water: a combined Monte Carlo quantum mechanics study including solute polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

A Researcher's Guide to Purity Assessment: Elemental Analysis of 3-Bromo-3',5'-dimethoxybenzophenone

In the landscape of synthetic chemistry and drug development, the unequivocal determination of a compound's purity is not merely a procedural formality; it is the bedrock upon which reliable, reproducible, and safe scientific outcomes are built. For a key intermediate like 3-Bromo-3',5'-dimethoxybenzophenone, a molecule with significant potential in the synthesis of complex pharmacological agents, understanding its purity profile is of paramount importance.

This guide provides an in-depth comparison of analytical techniques for assessing the purity of 3-Bromo-3',5'-dimethoxybenzophenone. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, establish a framework for self-validating protocols, and ground our discussion in authoritative standards.

The First Line of Defense: Elemental Analysis

Elemental analysis (EA) has long been a cornerstone of chemical characterization.[1][2] This combustion-based technique quantifies the mass percentages of carbon, hydrogen, and nitrogen (and sometimes sulfur or halogens) within a sample.[3] Its enduring value lies in its ability to provide a fundamental verification of a compound's empirical formula.

For 3-Bromo-3',5'-dimethoxybenzophenone (C₁₅H₁₃BrO₃), the theoretical elemental composition is the benchmark against which all synthesized batches must be compared.

Table 1: Theoretical Elemental Composition of 3-Bromo-3',5'-dimethoxybenzophenone

| Element | Symbol | Atomic Mass | Count | Total Mass | Percentage |

| Carbon | C | 12.011 | 15 | 180.165 | 56.11% |

| Hydrogen | H | 1.008 | 13 | 13.104 | 4.08% |

| Bromine | Br | 79.904 | 1 | 79.904 | 24.88% |

| Oxygen | O | 15.999 | 3 | 47.997 | 14.94% |

| Total | 321.17 | 100.00% |

In practice, a synthesized sample is considered to have high purity if the experimentally determined values for carbon and hydrogen are within a narrow margin of the theoretical values, typically ±0.4%.[4][5] This widely accepted tolerance accounts for minor instrumental variations and the presence of trace impurities.[4]

The Inherent Limitation of Elemental Analysis

While indispensable, elemental analysis provides a macroscopic view of the sample's composition. It is a powerful tool for detecting significant deviations from the expected formula, such as the presence of residual solvents or inorganic salts. However, it is largely insensitive to impurities that have a similar elemental composition to the target compound. For instance, an isomeric impurity or a closely related analogue might not be detected by EA alone. This necessitates the use of orthogonal analytical methods—techniques that assess purity based on different physicochemical principles—to build a comprehensive and trustworthy purity profile.

A Multi-Pronged Approach: Orthogonal Methods for Purity Verification

To achieve a holistic understanding of a sample's purity, a combination of chromatographic and spectroscopic techniques should be employed. The choice of methods should be guided by the potential impurities that could arise from the synthesis of 3-Bromo-3',5'-dimethoxybenzophenone, which may involve the bromination of 3,5-dimethoxybenzene followed by a Friedel-Crafts acylation, or similar routes.[6][7] Potential impurities could include starting materials, regioisomers, or by-products of side reactions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[8][9] For a compound like 3-Bromo-3',5'-dimethoxybenzophenone, a reversed-phase HPLC method is typically the most effective.

Experimental Protocol: Reversed-Phase HPLC for Purity Determination

-

Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of methanol and water (both with 0.1% formic acid to ensure good peak shape) is a common starting point for benzophenone derivatives.[10]

-

Rationale: The C18 column provides excellent separation for moderately polar aromatic compounds. The gradient elution ensures that both the main compound and any potential impurities with different polarities are effectively resolved.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV spectrophotometry at a wavelength where the benzophenone chromophore has strong absorbance (e.g., 254 nm).[11]

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent like acetonitrile to a concentration of approximately 1 mg/mL.

-

Validation: The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, and precision.[12][13]

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds like many benzophenone derivatives, GC-MS offers exceptional separation efficiency and definitive identification through mass fragmentation patterns.[14][15] This technique is particularly adept at identifying and quantifying volatile organic impurities, such as residual solvents from the synthesis and purification process.

Experimental Protocol: GC-MS for Impurity Profiling

-

Column: A low-polarity capillary column (e.g., DB-1-MS or equivalent).[14]

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: A temperature gradient is employed to ensure the separation of compounds with different boiling points. A typical program might start at a lower temperature and ramp up to a higher temperature.

-

Injection: A split injection is often used to avoid overloading the column.

-

Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range that encompasses the molecular ion of the target compound and potential impurities.

-

Rationale: The mass spectrum provides a molecular fingerprint, allowing for the identification of known impurities by library matching and the characterization of unknown impurities through fragmentation analysis. The bromine atom in 3-Bromo-3',5'-dimethoxybenzophenone will produce a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio), which is a powerful diagnostic tool.[16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds and can also serve as a quantitative method for purity assessment.[17][18] It provides detailed information about the chemical environment of each proton in the molecule.

Experimental Protocol: ¹H NMR for Structural and Purity Analysis

-

Solvent: A deuterated solvent in which the compound is soluble, such as deuterochloroform (CDCl₃).

-

Internal Standard: A known amount of a high-purity internal standard (e.g., 1,3,5-trimethoxybenzene) can be added for quantitative analysis (qNMR).

-

Acquisition: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectrum.

-

Data Analysis:

-

Chemical Shifts: The positions of the signals confirm the presence of aromatic and methoxy protons. Aromatic ketones typically show signals in the 7-8 ppm region, while methoxy protons appear around 3.8 ppm.[19][20]

-

Integration: The relative areas of the signals should correspond to the number of protons in each environment.

-

Purity Assessment: The presence of unexpected signals indicates impurities. The purity can be calculated by comparing the integral of the compound's signals to the integral of the internal standard's signal.

-

Rationale: ¹H NMR can detect and identify structurally similar impurities that may be difficult to resolve by chromatography. It is also a primary ratio method, meaning it can provide a highly accurate purity value without the need for a reference standard of the analyte itself.

-

Comparative Analysis and Workflow

Each of these techniques offers unique advantages and limitations in the context of purity determination for 3-Bromo-3',5'-dimethoxybenzophenone.

Table 2: Comparison of Analytical Techniques for Purity Assessment

| Technique | Principle | Strengths | Limitations |

| Elemental Analysis | Combustion and detection of elemental composition | Verifies empirical formula; sensitive to inorganic impurities and residual solvents. | Insensitive to isomeric or structurally similar impurities. |

| HPLC | Differential partitioning between a stationary and mobile phase | High resolution; excellent for quantitative analysis of non-volatile impurities. | Requires a reference standard for accurate quantification; may not resolve all co-eluting impurities. |

| GC-MS | Separation based on volatility and boiling point, with mass-based detection | Excellent for volatile impurities and residual solvents; provides structural information from mass spectra. | Not suitable for non-volatile or thermally labile compounds. |

| ¹H NMR | Nuclear spin transitions in a magnetic field | Provides detailed structural information; can identify and quantify impurities without a specific reference standard. | Lower sensitivity compared to chromatographic methods; complex spectra can be difficult to interpret. |

Recommended Analytical Workflow

A robust and self-validating workflow for purity assessment should integrate these techniques in a logical sequence.

Figure 1. A comprehensive workflow for the purity assessment of 3-Bromo-3',5'-dimethoxybenzophenone.

This workflow begins with fundamental checks like elemental analysis and melting point determination. A sharp melting point is a good initial indicator of purity. Following this, HPLC is used as the primary quantitative tool to determine the percentage purity and detect non-volatile impurities. GC-MS is employed in parallel to specifically look for residual solvents. Finally, ¹H NMR serves as the ultimate confirmation of the structure and can provide an independent, quantitative measure of purity, corroborating the HPLC results.

By integrating data from these orthogonal techniques, a highly reliable and comprehensive Certificate of Analysis can be generated, providing researchers and drug developers with the confidence needed to advance their work.

References

-

Wikipedia. Elemental analysis. [Link]

-

United States Pharmacopeia. General Chapters: <471> OXYGEN FLASK COMBUSTION. [Link]

-

ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

AZoM. A Look at Elemental Analysis for Organic Compounds. [Link]

-

ACS Publications. Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. [Link]

-

National Center for Biotechnology Information. Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. [Link]

-

U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

-

International Council for Harmonisation. Quality Guidelines. [Link]

-

LCGC. Advances in the Analysis of Persistent Halogenated Organic Compounds. [Link]

-

Perpusnas. ICH Q2 R1: Mastering Analytical Method Validation. [Link]

-

International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

-

Royal Society of Chemistry. Elemental analysis: an important purity control but prone to manipulations. [Link]

-

National Center for Biotechnology Information. An International Study Evaluating Elemental Analysis. [Link]

-

ACS Publications. An International Study Evaluating Elemental Analysis. [Link]

-

U.S. Geological Survey. Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments. [Link]

-

ResearchGate. Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. [Link]

-

Japanese Pharmacopoeia. Oxygen Flask Combustion Method. [Link]

-

MDPI. Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. [Link]

-

Taylor & Francis Online. Development and validation of an HPLC method for the determination of endocrine disruptors bisphenol A and benzophenone in thermochromic printing inks. [Link]

-

AKJournals. Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil. [Link]

-

ResearchGate. Stability indicating HPLC method for the determination of benzophenone-3 and avobenzone in cosmetic formulations. [Link]

-

American Chemical Society. HPLC analysis: The reduction of benzophenone to Diphenylmethanol. [Link]

-

Pharmaceutical Technology. Elemental Impurity Analysis. [Link]

-

Oregon State University. Ketone Spectroscopy. [Link]

-

Labcompare. Q&A: USP <232> and USP <233> Standards for Elemental Impurities. [Link]

-

Slideshare. Structural elucidation by NMR(1HNMR). [Link]

-

Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds. [Link]

-

YouTube. Organic Chemistry NMR structural elucidation for aromatic ketone help with problem solving. [Link]

-